3-Methyl-1H-pyrrole
Overview
Description
3-Methyl-1H-pyrrole is a useful research compound. Its molecular formula is C5H7N and its molecular weight is 81.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
3-Methyl-1H-pyrrole, also known as 3-Methylpyrrole, is a research chemical
Biochemical Pathways
It’s worth noting that pyrrole derivatives have been found to inhibit the fibroblast growth factor receptor (fgfr) signaling pathway, which plays an essential role in various types of tumors
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-pyrrole plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, pyrrole derivatives, including this compound, are recognized for their ability to inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, leading to inhibition of their activity.
Cellular Effects
This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant activities . These effects are mediated through various mechanisms, including the inhibition of key enzymes and the modulation of oxidative stress pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, pyrrole derivatives can inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase, among others . These interactions result in the disruption of critical cellular processes, ultimately leading to the observed biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrrole derivatives can undergo polymerization and other chemical changes upon exposure to light and air . These changes can affect the compound’s activity and efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, pyrrole derivatives have been shown to possess anticancer activity at specific dosages, but excessive doses can result in cytotoxicity and other harmful effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s biological activity and its ability to interact with specific biomolecules within the cell.
Properties
IUPAC Name |
3-methyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5-2-3-6-4-5/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKWWZCCJDUWLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89377-19-5 | |
Record name | 1H-Pyrrole, 3-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89377-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80210600 | |
Record name | 1H-Pyrrole, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-43-3 | |
Record name | 3-Methylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylpyrrole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1H-Pyrrole, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylpyrrole?
A1: 3-Methylpyrrole has the molecular formula C5H7N and a molecular weight of 81.12 g/mol.
Q2: Are there spectroscopic techniques useful for characterizing 3-methylpyrrole?
A2: Yes, researchers frequently use techniques like Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize 3-methylpyrrole and its derivatives [, , ].
Q3: How does the presence of the methyl group in the 3-position affect the reactivity of pyrrole?
A3: The methyl group in 3-methylpyrrole is an electron-donating substituent. This increases the electron density of the pyrrole ring, making it more reactive towards electrophilic aromatic substitution reactions compared to unsubstituted pyrrole [, , ].
Q4: What is the significance of the nitrogen atom in the pyrrole ring of 3-methylpyrrole?
A4: The nitrogen atom in the pyrrole ring donates its lone pair of electrons to the aromatic system. This lone pair participation is essential for the aromaticity of 3-methylpyrrole and influences its reactivity in various chemical reactions [, , ].
Q5: How does 3-methylpyrrole react with hydroxyl radicals (•OH) and hydroperoxyl radicals (•OOH)?
A5: Computational studies using density functional theory (DFT) reveal that 3-methylpyrrole favors addition reactions over abstraction reactions with both •OH and •OOH radicals. The addition of •OH to the 2-position of 3-methylpyrrole is particularly favored and may even proceed without a barrier [].
Q6: Can 3-methylpyrrole undergo polymerization reactions?
A6: Yes, 3-methylpyrrole can be polymerized to form poly(3-methylpyrrole) (P3MPy). This polymerization is often achieved electrochemically and yields a conductive polymer with various applications [, , ].
Q7: What is the role of dopant ions in the properties of poly(3-methylpyrrole)?
A7: Dopant ions, such as perchlorate (ClO4-) or sodium dodecyl sulfate (SDS), are incorporated into the polymer matrix during the synthesis of P3MPy. These dopants significantly influence the electrical conductivity, stability, and morphology of the resulting polymer films [, ].
Q8: Has 3-methylpyrrole been used in the synthesis of other heterocyclic compounds?
A8: Yes, researchers have used 3-methylpyrrole as a building block for synthesizing a range of complex heterocyclic systems. These include pyrrolo[1,2-c]quinazolines, pyrrolo[3,2-b]carbazoles, and pyrrolo[3,2-e][1,2,4]triazines, which often exhibit interesting biological activities [, , ].
Q9: Can 3-methylpyrrole be used as a starting material for natural product synthesis?
A9: Yes, 3-methylpyrrole derivatives are valuable intermediates in the synthesis of natural products. For instance, the anticancer drug brivanib can be synthesized starting from diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate [].
Q10: What are some examples of enzymes involved in the biosynthesis of natural products containing 3-methylpyrrole moieties?
A10: The biosynthesis of coumermycin A1, an antibiotic, involves an unusual amide synthetase called CouL. This enzyme catalyzes the formation of amide bonds between a central 3-methylpyrrole-2,4-dicarboxylic acid and two aminocoumarin units [].
Q11: How has computational chemistry been used to study 3-methylpyrrole and its derivatives?
A11: Computational methods like DFT have been instrumental in studying the reactivity of 3-methylpyrrole with radicals, predicting reaction mechanisms, and understanding the electronic properties of P3MPy [, ]. These methods allow researchers to gain insights into the molecular behavior of these systems.
Q12: Is poly(3-methylpyrrole) stable under various environmental conditions?
A12: The stability of P3MPy can vary depending on factors such as the incorporated dopant, pH, and exposure to air or moisture. Research suggests that P3MPy films doped with certain counterions, like mono-cationic sulfonates, exhibit enhanced stability [].
Q13: What are some strategies to enhance the stability of poly(3-methylpyrrole)-based materials?
A13: Incorporating bulky substituents onto the pyrrole ring, using specific dopant ions during polymerization, and forming composite materials with other polymers are some strategies employed to enhance the stability and performance of P3MPy in various applications [, , ].
Q14: Are there any known environmental concerns associated with 3-methylpyrrole or its derivatives?
A14: While specific information about the environmental impact of 3-methylpyrrole might be limited in the provided research, it is crucial to consider the potential environmental consequences of any chemical compound. Assessing the biodegradability, toxicity to aquatic life, and overall lifecycle analysis of 3-methylpyrrole and its derivatives is essential for responsible use and disposal [].
Q15: What are some potential applications of 3-methylpyrrole and its derivatives in different fields?
A15: Due to its versatile reactivity and the properties of its derivatives, 3-methylpyrrole finds applications in various fields:
- Materials Science: Conductive polymers like P3MPy have potential uses in sensors, batteries, and electronic devices [, , , ].
- Medicinal Chemistry: Pyrrole derivatives, including those derived from 3-methylpyrrole, often exhibit biological activity and are explored as potential pharmaceuticals [, ].
- Organic Synthesis: The unique reactivity of 3-methylpyrrole makes it a valuable building block for synthesizing complex molecules and new materials [, , ].
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